molecular formula C17H18N4O2 B7629411 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one

货号 B7629411
分子量: 310.35 g/mol
InChI 键: IRIBTZMCSKOSNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one, also known as AG-1478, is a synthetic compound that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential applications in cancer research, due to its ability to block the signaling pathway that drives the growth and proliferation of cancer cells.

作用机制

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a competitive inhibitor of the ATP-binding site of EGFR. The binding of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one to the receptor prevents the binding of ATP, which is required for the activation of the receptor and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion.
Biochemical and Physiological Effects:
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to have some off-target effects, such as the inhibition of other receptor tyrosine kinases, which may limit its therapeutic potential.

实验室实验的优点和局限性

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has several advantages for lab experiments, including its potency and specificity for EGFR inhibition, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one also has some limitations, such as its off-target effects, which may make it less effective as a therapeutic agent. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one may have some toxicity issues, which may limit its use in clinical settings.

未来方向

There are several future directions for research on 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one. One area of research is the development of more potent and selective EGFR inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which could help to personalize cancer therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one and other EGFR inhibitors as cancer therapeutics.

合成方法

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-nitrophenylacrylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final step involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-butyl-4-chloro-1H-phthalazin-1-one in the presence of sodium hydroxide to form 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one.

科学研究应用

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been extensively studied for its potential applications in cancer research. EGFR is a transmembrane receptor that is overexpressed in many cancer cells, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation and survival. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a potent inhibitor of EGFR by binding to the ATP-binding site of the receptor, thereby blocking its activation and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion, making 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one a promising candidate for cancer therapy.

属性

IUPAC Name

2-butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-3-10-21-17(22)13-7-5-4-6-12(13)14(19-21)16-18-15(20-23-16)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBTZMCSKOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(=N1)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。